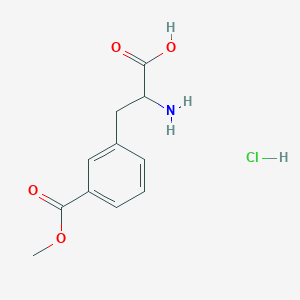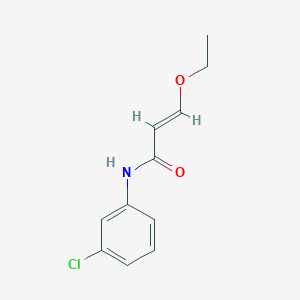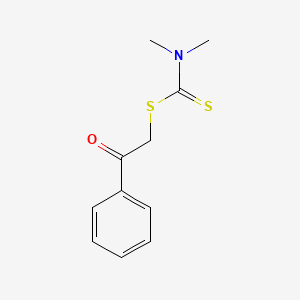
2-Oxo-2-phenylethyl dimethylcarbamodithioate
Vue d'ensemble
Description
The compound “2-Oxo-2-phenylethyl formate” is a related compound with the molecular formula C9H8O3 . Another related compound is “2-Oxo-2-phenylethyl phenylacetate” with the molecular formula C16H14O3 .
Synthesis Analysis
A synthesis method for a related compound, “2-(2-oxo-2-phenylethyl)-4H-chromen-4-one”, involves charging a round-bottomed flask with 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane, and heating to 35 °C with efficient stirring .Molecular Structure Analysis
The molecular structure of “2-(2-oxo-2-phenylethyl)-4H-chromen-4-one” has been analyzed . The compound has a monoclinic crystal structure with a molecular formula of C17H12O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxo-2-phenylethyl formate” are available on ChemSpider . It has a molecular formula of C9H8O3, an average mass of 164.158 Da, and a monoisotopic mass of 164.047348 Da .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
2-Oxo-2-phenylethyl dimethylcarbamodithioate is relevant in the field of organic synthesis. For instance, a study by Dubois, Murphy, and Stack (2003) demonstrates the use of iron catalysts in alkene epoxidation, which is a key reaction in organic chemistry. This process includes catalysts that could potentially be structurally or functionally similar to 2-Oxo-2-phenylethyl dimethylcarbamodithioate, indicating its potential utility in organic synthesis applications (Dubois, Murphy, & Stack, 2003).
Anticancer Properties
In the realm of medicinal chemistry, derivatives of 2-Oxo-2-phenylethyl dimethylcarbamodithioate show promise in cancer treatment. A study by Souza et al. (2017) discusses the synthesis of 8,4’-Oxyneolignan analogues, including 2-Oxo-2-phenylethyl(2E)-3-[4-(2-oxo-2-phenylethoxy) phenyl]prop-2-enoate, which exhibited significant anticancer activity. This suggests a potential application of 2-Oxo-2-phenylethyl dimethylcarbamodithioate derivatives in developing novel anticancer agents (Souza et al., 2017).
Involvement in Biochemical Processes
The compound is also relevant in biochemical studies. A research by Bunik and Sievers (2002) delves into the inactivation of 2-oxo acid dehydrogenase complexes, which are crucial in cellular metabolism. This study suggests the importance of 2-oxo compounds, including those structurally related to 2-Oxo-2-phenylethyl dimethylcarbamodithioate, in understanding and manipulating biochemical pathways (Bunik & Sievers, 2002).
Photophysical Studies
The compound and its analogues are of interest in photophysical studies too. Papper et al. (2003) researched on dual-fluorescent compounds derived from dimethylaminobenzoic acid, which could have structural similarities to 2-Oxo-2-phenylethyl dimethylcarbamodithioate. Such compounds are explored for their potential in visualizing and studying protein interactions, indicating the role of 2-Oxo-2-phenylethyl dimethylcarbamodithioate in photophysical research (Papper et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
phenacyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS2/c1-12(2)11(14)15-8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVOYKMVESKNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285561 | |
| Record name | 2-oxo-2-phenylethyl dimethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl dimethylcarbamodithioate | |
CAS RN |
23839-34-1 | |
| Record name | NSC42300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxo-2-phenylethyl dimethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



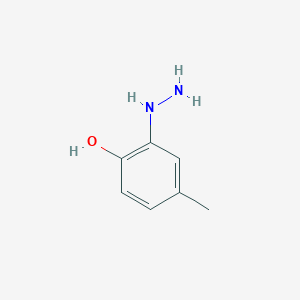


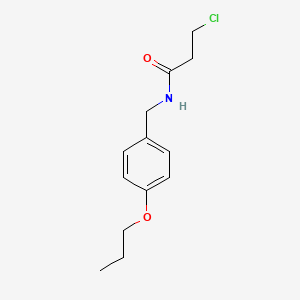
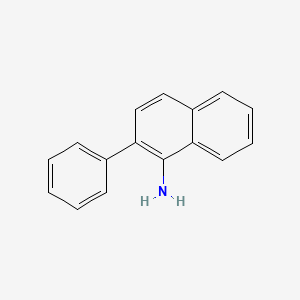
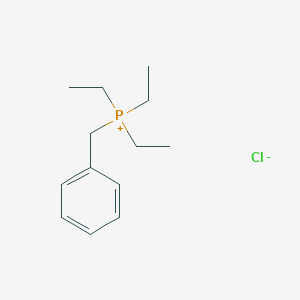
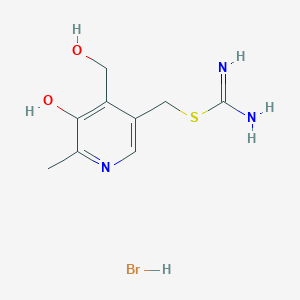

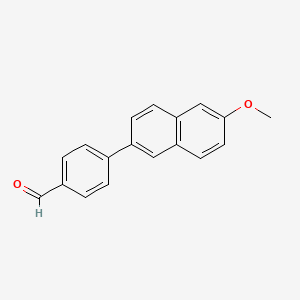
![3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline](/img/structure/B3369534.png)
